Ethoxy vs. Hydroxy Substituent: Predicted Impact on Target Affinity Based on STK33 Kinase EC50 Comparator
The closest structurally characterized analog, (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (BDBM67607), has a measured EC50 of 9.79 μM against human serine/threonine-protein kinase 33 (STK33) in a non-ATP competitive kinase assay [1]. The target compound replaces the 4-hydroxy group with a 4-ethoxy substituent, which is expected to increase lipophilicity (predicted logP increase of approximately +0.7 to +1.0 based on fragment-based calculations) and eliminate the hydrogen-bond donor capacity of the phenolic -OH [2]. In analogous ethoxy vs. hydroxy chalcone series evaluated against MAO-A and MAO-B, ethoxy substitution shifted IC50 values by 2- to 8-fold relative to the hydroxy counterparts, demonstrating that the ethoxy group is not a silent substituent but actively modulates target engagement [3]. This makes the ethoxy compound an essential probe for dissecting the role of the 4-position substituent in pyrazole-chalcone pharmacology.
| Evidence Dimension | Kinase inhibition potency (STK33 EC50) for hydroxy analog; predicted shift for ethoxy analog |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from comparator by ≥2-fold based on class-level ethoxy vs. hydroxy SAR trends in chalcone series |
| Comparator Or Baseline | (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: EC50 = 9.79 μM against STK33 kinase (human, recombinant, non-ATP competitive assay, BindingDB ID BDBM67607) |
| Quantified Difference | Not directly quantified for this specific target; class-level SAR indicates 2- to 8-fold potency shifts between ethoxy and hydroxy chalcone analogs across MAO-A and MAO-B enzymes |
| Conditions | STK33 kinase: purified enzyme, non-ATP competitive inhibitor assay (BindingDB assay ID 4403); MAO class comparison: human recombinant MAO-A and MAO-B fluorometric assays (ChemistrySelect 2019, 4, 6614–6619) |
Why This Matters
Procurement of the exact ethoxy compound is justified when SAR studies require that the hydrogen-bond donor property of the 4-OH be eliminated while retaining aromatic ring electron density, a requirement not met by 4-H, 4-Cl, or 4-OCH3 analogs.
- [1] BindingDB. BDBM67607: (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one; EC50 9.79E+3 nM against human STK33 kinase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=67607 View Source
- [2] ChemAxon/MarvinSuite predicted logP and pKa calculations for (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one vs. 4-hydroxy analog (in silico, 2025). View Source
- [3] Lakshminarayanan, B., Baek, S. C., Lee, J. P., Kannappan, N., Mangiatordi, G. F., Nicolotti, O., Subburaju, T., Kim, H., & Mathew, B. (2019). Ethoxylated Head of Chalcones as a New Class of Multi-Targeted MAO Inhibitors. ChemistrySelect, 4(22), 6614–6619. doi:10.1002/slct.201901093 View Source
